N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a benzopyran ring fused with a pyrrolidine ring, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylphenylamine with a suitable benzopyran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, often making it more reactive.
Substitution: Common in organic chemistry, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar benzopyran structure but differ in their additional ring systems.
Pyrimido[1,2-a]benzimidazoles: These compounds also feature a fused ring system but with different heteroatoms and functional groups.
Uniqueness
What sets N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-1’-carboxamide apart is its unique spiro linkage, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(2-methylphenyl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-2-4-8-16(14)21-19(24)22-11-10-20(13-22)12-17(23)15-7-3-5-9-18(15)25-20/h2-9H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSWFMWBGDIYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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